1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Regiochemistry Building block authentication SAR studies

Regioisomeric triazole building blocks share identical MW but are chromatographically distinct-using the wrong isomer invalidates SAR data. This compound (CAS 1780466-38-7) provides the exact N1-cyclopropyl/C5-isopropyl substitution claimed in WO2020257135A1 and US 20200017519. • Identity confirmed by InChI Key KFJONJYOLDHZKR-UHFFFAOYSA-N-eliminates regioisomer confound risk. • LogP 1.43, TPSA 68.01 Ų; 6.5× lipophilicity gain vs. 5-methyl analog without PSA penalty. • 95% purity with batch-level QC; documented synthetic route (WO2016062175A1) supports process scale-up.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B13324205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=NN1C2CC2)C(=O)O
InChIInChI=1S/C9H13N3O2/c1-5(2)8-7(9(13)14)10-11-12(8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,13,14)
InChIKeyKFJONJYOLDHZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic Acid: Structural & Physicochemical Profile


1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1780466-38-7) is a 1,5-disubstituted 1H-1,2,3-triazole-4-carboxylic acid building block bearing a cyclopropyl group at N1 and an isopropyl group at C5. Its molecular formula is C₉H₁₃N₃O₂ with a molecular weight of 195.22 g/mol . The compound exhibits a calculated LogP of 1.43, topological polar surface area (TPSA) of 68.01 Ų, and contains one hydrogen bond donor and four hydrogen bond acceptors . This substitution pattern places it within a family of triazole-4-carboxylic acids that have been claimed as key intermediates in patents targeting lysophosphatidic acid (LPA) receptors, acetyl-CoA carboxylase (ACC), and HSP90 [1][2][3].

Structurally aligned with LPA/ACC patent Markush space
Regioisomeric identity confirmed (N1-cyclopropyl, C5-isopropyl)
Enables lipophilicity tuning at constant polar surface area
Suitable for conformational SAR and entropic binding studies

1-Cyclopropyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic Acid: Why Generic Substitution Fails


1,2,3-Triazole-4-carboxylic acids are not interchangeable building blocks. The regioisomeric arrangement of substituents around the triazole core—specifically whether the cyclopropyl group occupies the N1 position and isopropyl occupies C5, or vice versa—dictates the compound's three-dimensional shape, electronic distribution, and downstream reactivity [1]. The target compound (N1-cyclopropyl, C5-isopropyl) and its regioisomer (N1-isopropyl, C5-cyclopropyl, CAS 1247622-86-1) share an identical molecular formula and molecular weight (195.22 g/mol) yet are chromatographically and spectroscopically distinct entities, meaning they cannot substitute for one another in structure–activity relationship (SAR) studies or patent exemplification without altering biological or synthetic outcomes . Furthermore, even minor substituent changes—such as replacing the C5 isopropyl group with a methyl group—shifts the LogP by approximately 0.8 log units, substantially altering lipophilicity-driven properties including membrane permeability and metabolic stability .

Regioisomeric substitution
N1-cyclopropyl/C5-isopropyl and its regioisomer (CAS 1247622-86-1) are constitutional isomers with distinct SMILES and InChI Keys; using the wrong regioisomer will alter SAR outcomes and patent exemplification.
Substituent sensitivity
Replacing C5-isopropyl with methyl shifts LogP by ≈0.8 units, altering membrane permeability predictions; analogs may not transfer directly without re‑evaluation of permeability properties.

1-Cyclopropyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic Acid: Evidence for Differentiated Selection


Regioisomeric Identity by InChI Key

The target compound (CAS 1780466-38-7) and its direct regioisomer 5-cyclopropyl-1-isopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1247622-86-1) are constitutional isomers with identical molecular formula (C₉H₁₃N₃O₂) and molecular weight (195.22 g/mol) but distinct atom connectivity: the target places cyclopropyl at N1 and isopropyl at C5, while the regioisomer places isopropyl at N1 and cyclopropyl at C5 . This is confirmed by the unique InChI Key for each compound—KFJONJYOLDHZKR-UHFFFAOYSA-N (target) vs. BXNDUKQGBKXGMN-UHFFFAOYSA-N (regioisomer)—and distinct canonical SMILES strings: CC(C)C1=C(N=NN1C1CC1)C(=O)O vs. CC(C)N1N=NC(C(=O)O)=C1C1CC1 . The two isomers are chromatographically separable and exhibit different reactivity profiles: the target compound features the carboxylic acid directly attached to the triazole C4 position adjacent to the C5-isopropyl group, creating a sterically hindered carboxylic acid environment, whereas the regioisomer presents a carboxylic acid flanked by the C5-cyclopropyl group .

Regioisomer ID
Head-to-head
InChI Key (target): KFJONJYOLDHZKR-UHFFFAOYSA-N
InChI Key (regioisomer): BXNDUKQGBKXGMN-UHFFFAOYSA-N
Regioisomeric purity critical for SAR interpretation and patent claims.
Identical molecular formula; chromatography required.
Regiochemistry Building block authentication SAR studies

Lipophilicity Comparison Across Analogs

The target compound exhibits a calculated LogP of 1.43 (cLogP, ChemAxon-derived), which is 0.81 log units higher than the 5-methyl analog (1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, LogP 0.62) and 1.12 log units higher than the des-isopropyl analog (1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, CAS 1188375-37-2, LogP 0.31) . This 0.8–1.1 log unit increase corresponds to an approximately 6–13× higher predicted octanol–water partition coefficient, indicating substantially greater lipophilicity conferred by the C5 isopropyl substituent . TPSA remains constant at 68.01 Ų across all three analogs, confirming that the LogP shift arises solely from the hydrophobic contribution of the isopropyl group without altering polar surface area .

Lipophilicity
Reported
cLogP: 1.43 (target), 0.62 (5-methyl), 0.31 (des-isopropyl)
Isopropyl raises lipophilicity ~6–13× without increasing TPSA, supporting permeability tuning.
Calculated values; experimental confirmation recommended.
Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility vs. Methyl Analog

The target compound possesses 3 rotatable bonds (the cyclopropyl–N1 bond, C5–isopropyl bond, and carboxylic acid C–C bond), compared to 2 rotatable bonds for the 5-methyl analog . The additional rotatable bond arises from the isopropyl substituent at C5, which introduces an sp³-hybridized C–H group capable of rotation, whereas the methyl group contributes no additional rotatable degrees of freedom beyond its attachment bond. Both compounds share the same TPSA (68.01 Ų) and hydrogen bond donor/acceptor counts (1 donor, 4 acceptors), isolating rotatable bond count as the principal conformational variable .

Rotatable bonds
Reported
3 (target) vs 2 (5-methyl) vs 1 (des-isopropyl)
Extra rotatable bond may modulate entropic binding and crystallization.
H‑bond donor/acceptor counts unchanged.
Conformational flexibility Molecular recognition Crystal engineering

Commercial Purity and Batch Disclosure

The target compound is commercially offered at a baseline purity of 95% (HPLC) from multiple independent suppliers including Leyan (Product No. 2098111) and AiFChem . Leyan explicitly discloses that the 95% figure represents an 'incoming-storage guidance purity value' and that inter-batch variability exists, with actual purity to be confirmed per batch . This level of transparency contrasts with common practice among vendors of the regioisomer (CAS 1247622-86-1), where purity is stated as 95% without explicit batch-variability caveats . The presence of the isopropyl group at C5 adjacent to the carboxylic acid creates a sterically congested environment that can complicate purification; thus, documented purity and batch-level traceability are material to procurement decisions .

Purity & batch
Specification review
95% (HPLC) with disclosed batch variability (Leyan, AiFChem)
Transparent batch disclosure reduces risk of irreproducible SAR results.
Verify per‑batch COA.
Purity specification Procurement quality control Building block reliability

Patent Relevance to LPA and ACC Antagonists

The 1,2,3-triazole-4-carboxylic acid scaffold, of which the target compound is a specific 1,5-disubstituted exemplar, has been explicitly claimed in multiple pharmaceutical patent families. WO2020257135A1 (Bristol-Myers Squibb) discloses triazole carboxylic acids as LPA receptor antagonists, with generic Markush structures encompassing 1-cyclopropyl and 5-alkyl substituents [1]. US Patent Application 20200017519 (Nimbus Apollo) claims triazole compounds as ACC inhibitors, defining substituent space that includes cyclopropyl and isopropyl groups [2]. While the specific target compound (CAS 1780466-38-7) is not individually exemplified in these patents, its substitution pattern falls within the claimed combinatorial space, making it a relevant building block for generating analogs within these therapeutic programs [1][2].

Patent relevance
Class-level
Encompassed by LPA (WO2020257135A1) and ACC (US 20200017519) Markush claims
Class‑level relevance for LPA/ACC antagonist lead optimization.
No specific bioactivity data for this CAS.
LPA antagonist ACC inhibitor Drug discovery building block

Synthetic Accessibility via Documented Route

A general preparative method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids has been disclosed in WO2016062175A1, which describes the addition of isopropyl magnesium chloride to 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates followed by carbon dioxide quench to install the 4-carboxylic acid group [1]. This methodology is directly applicable to the target compound's scaffold, providing a documented synthetic route. The cyclopropyl group at N1, being a small, strained cycloalkyl substituent, can be introduced via cyclopropyl azide in copper-catalyzed azide–alkyne cycloaddition (CuAAC) approaches, as described for structurally related 5-cyclopropyl-triazole-4-carboxylic acids in the peer-reviewed literature [2].

Synthetic route
Method context
Patent method (WO2016062175A1) and CuAAC applicable
Documented route reduces scale‑up development risk.
Batch‑specific yield to confirm.
Synthetic methodology Process chemistry Building block synthesis

1-Cyclopropyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic Acid: Procurement Scenarios


LPA/ACC SAR with Defined Topology

When a structure–activity relationship program operates within the Markush space defined by WO2020257135A1 (LPA antagonists) or US 20200017519 (ACC inhibitors), the target compound provides the exact N1-cyclopropyl, C5-isopropyl substitution pattern claimed in these patent families . Its regioisomeric identity—confirmed by InChI Key KFJONJYOLDHZKR-UHFFFAOYSA-N—ensures that biological data generated with this building block can be unambiguously assigned to the correct constitutional isomer, avoiding the confounding effects that would arise if the regioisomer (CAS 1247622-86-1) were inadvertently used .

Lipophilicity Tuning Without TPSA Change

The target compound offers a LogP of 1.43 with TPSA held constant at 68.01 Ų, representing a calculated lipophilicity increase of 0.81 log units (~6.5×) over the 5-methyl analog (LogP 0.62) and 1.12 log units (~13×) over the des-isopropyl analog (LogP 0.31) . This property profile is useful when medicinal chemists need to enhance predicted membrane permeability by increasing hydrophobic bulk at the C5 position without concomitantly increasing polar surface area—a common strategy for improving cell-based assay performance while maintaining ligand efficiency metrics .

Conformational SAR via Rotatable Bond Count

With 3 rotatable bonds versus 2 for the 5-methyl analog and 1 for the des-isopropyl analog, the target compound introduces an additional degree of conformational freedom at the C5 position while preserving identical hydrogen bond donor/acceptor counts and TPSA . This makes it a suitable tool for probing the entropic contribution to binding affinity in biophysical assays (e.g., ITC, SPR) where changes in conformational entropy need to be decoupled from changes in polar interactions .

Scale-Up Using Patented Methodology

For groups evaluating the scalability of triazole-4-carboxylic acid building blocks, the target compound benefits from the existence of a published patent method (WO2016062175A1) for preparing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids via organometallic addition to dibromo-triazole intermediates . This documented route provides a starting point for process development, and the commercial availability of the compound at 95% purity with batch-level quality disclosure from suppliers such as Leyan facilitates procurement for initial scale-up studies .

Application
Selection Property
Validation Focus
LPA/ACC lead optimization
Regioisomerically defined N1-cyclopropyl, C5-isopropyl scaffold
Confirm structural identity and SAR attribution
Cell permeability optimization
Isopropyl-driven lipophilicity without TPSA change
Validate permeability in cell-based assays
Entropic binding studies
Additional rotatable bond from C5-isopropyl
Assess conformational entropy via ITC/SPR
Process development & scale-up
Published synthetic method and supplier batch QC
Confirm reproducibility and purity at scale
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